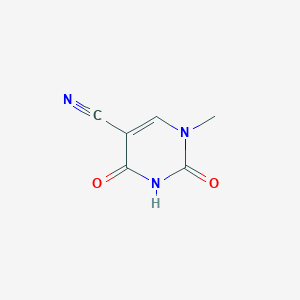

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

描述

属性

IUPAC Name |

1-methyl-2,4-dioxopyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2/c1-9-3-4(2-7)5(10)8-6(9)11/h3H,1H3,(H,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTJSNMJWGAJURT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)NC1=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40284185 | |

| Record name | 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7465-66-9 | |

| Record name | 1,2,3,4-Tetrahydro-1-methyl-2,4-dioxo-5-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7465-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 36158 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007465669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7465-66-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclization of Urea Derivatives

Cyclization reactions involving substituted urea derivatives can lead to the formation of tetrahydropyrimidines.

- Reagents:

- Substituted urea

- Carbonitrile source (e.g., malononitrile)

- Heat the mixture in a solvent like dimethylformamide (DMF) under reflux conditions.

Microwave-Assisted Synthesis

Microwave-assisted synthesis offers rapid reaction times and improved yields.

- Combine all reagents in a microwave-compatible vessel.

- Expose the mixture to microwave irradiation for a few minutes.

Summary Table of Preparation Methods

| Method | Key Reagents | Yield (%) | Reaction Time |

|---|---|---|---|

| Biginelli Reaction | Aldehyde, β-Keto ester, Urea | 60–80 | Several hours |

| Multi-component MCR | Cyanoacetamide, Urea | >70 | Few hours |

| Cyclization | Substituted urea, Carbonitrile source | Varies | Several hours |

| Microwave-Assisted | Various reagents | High | Minutes |

化学反应分析

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert it into other derivatives with altered functional groups.

Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles.

科学研究应用

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is utilized in the production of various chemical products and intermediates.

作用机制

The mechanism of action of 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Substituent Variations at Position 1

1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile (CAS: 57712-62-6)

- Structure : Benzyl group replaces the methyl at position 1.

- Molecular Formula : C₁₂H₁₀N₃O₂

- Molecular Weight : 243.23 g/mol

- Key Differences :

1-Cyclopropyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS: 2044712-97-0)

- Structure : Cyclopropyl and methyl groups at positions 1 and 6, respectively.

- Molecular Formula : C₉H₉N₃O₂

- Molecular Weight : 191.19 g/mol

Substituent Variations at Position 6

6-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

- Structure : 4-Chlorophenyl substituent at position 4.

- Molecular Formula : C₁₁H₇ClN₃O₂

- Molecular Weight : 260.65 g/mol

- Key Differences :

6-Butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

- Structure : Butyl chain at position 5.

- Molecular Formula : C₉H₁₁N₃O₂

- Molecular Weight : 193.20 g/mol

- Key Differences: Aliphatic chain increases solubility in non-polar solvents. Limited bioactivity data; primarily used in synthetic intermediates .

Functional Group Modifications

1-(4-Methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile (CAS: 131699-05-3)

- Structure : Methoxybenzyl group at position 1.

- Molecular Formula : C₁₃H₁₁N₃O₃

- Molecular Weight : 257.25 g/mol

- Key Differences: Methoxy group enhances electron density, altering reactivity in electrophilic substitutions. No reported biological activity; structural analog for crystallography studies .

3-Benzyl-1-cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Structural and Reactivity Insights

- Electron-Withdrawing Groups: The cyano group at position 5 stabilizes the ring via conjugation, reducing susceptibility to hydrolysis .

- Steric Effects : Bulky substituents (e.g., benzyl, cyclopropyl) decrease reaction rates in nucleophilic additions but improve metabolic stability .

- Bioactivity Correlation : Chlorine and methyl groups enhance cytotoxicity, while methoxy groups prioritize synthetic utility over biological activity .

生物活性

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₆H₆N₄O₂

- Molecular Weight : 166.14 g/mol

- IUPAC Name : this compound

- CAS Number : 78999-61-8

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, antiparasitic, and potential anticancer effects. The following sections detail these activities.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of tetrahydropyrimidine derivatives. For instance:

- A study found that derivatives of tetrahydropyrimidines showed significant activity against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine | E. coli | 32 |

| 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine | S. aureus | 64 |

Antiparasitic Activity

The compound has also demonstrated antiparasitic activity. For example:

- In vitro studies have shown that derivatives can inhibit the growth of Leishmania species with IC₅₀ values in the low micromolar range (e.g., 18.9–61.7 µM) .

| Compound | Parasite | IC₅₀ (µM) |

|---|---|---|

| 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine | Leishmania amazonensis | 26.7 |

Anticancer Potential

Recent research suggests potential anticancer properties:

- A study indicated that certain pyrimidine derivatives inhibited cell proliferation in various cancer cell lines (e.g., A431 vulvar epidermal carcinoma) with IC₅₀ values ranging from 100 to 300 µM .

| Cell Line | Compound | IC₅₀ (µM) |

|---|---|---|

| A431 | 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine | 150 |

The mechanisms underlying the biological activities of this compound involve:

- Inhibition of Enzymatic Activity : Compounds like 1-Methyl-2,4-dioxo derivatives may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.

- Induction of Apoptosis : Some studies suggest that these compounds can induce programmed cell death in cancer cells through various signaling pathways.

Case Studies

- Antimicrobial Efficacy : A clinical study evaluated the effectiveness of a new formulation containing tetrahydropyrimidine derivatives against resistant bacterial strains in patients with chronic infections. Results showed a significant reduction in bacterial load after treatment.

- Antiparasitic Screening : In a laboratory setting, a series of tetrahydropyrimidine compounds were screened for activity against Trypanosoma brucei, revealing promising candidates for further development as antiparasitic agents.

常见问题

Q. What are the common synthetic routes for preparing 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile and its derivatives?

A typical synthesis involves a Biginelli-like cyclocondensation reaction. For example, refluxing ethyl cyanoacetate, thiourea, and aldehydes with potassium carbonate in a solvent like DMF or ethanol yields tetrahydropyrimidine-5-carbonitrile derivatives. Post-synthetic modifications, such as alkylation with methyl iodide or hydrazine substitution, can introduce functional groups like methyl or hydrazinyl moieties . Ultrasound-assisted synthesis has been reported to enhance reaction efficiency, achieving yields up to 97.5% under optimized conditions .

Q. How can researchers confirm the molecular structure of this compound and its derivatives?

Characterization relies on spectroscopic and crystallographic methods:

- FTIR : Key peaks include CN stretch (~2212 cm⁻¹), C=O (~1650–1750 cm⁻¹), and NH stretches (~3300–3500 cm⁻¹) .

- NMR : Diagnostic signals include δ ~5.6 ppm (pyrimidine ring proton), δ ~115–118 ppm (CN carbon), and δ ~160–175 ppm (C=O carbons) .

- X-ray diffraction : Resolves planarity of the pyrimidine ring and intermolecular interactions (e.g., N–H⋯O hydrogen bonds in crystal packing) .

Q. What are the typical biological activities explored for this compound?

Derivatives of tetrahydropyrimidine-5-carbonitrile have shown antimicrobial and antitumor activities. For instance, pyrazole-fused analogs demonstrated cytotoxicity against specific cancer cell lines, with structure-activity relationships (SAR) highlighting the importance of substituents like thiophenyl or chlorophenyl groups .

Advanced Research Questions

Q. How can synthetic yields be optimized, and what factors contribute to variability in reported yields?

Yield discrepancies (e.g., 43% vs. 97.5%) arise from reaction conditions:

- Solvent choice : Polar aprotic solvents (DMF) improve solubility but may require longer reaction times.

- Catalysis : Ultrasound irradiation reduces reaction time and increases yield by enhancing mass transfer .

- Workup : Acidification with glacial acetic acid and recrystallization purity protocols impact final yields . Methodological optimization should involve DOE (Design of Experiments) to assess variables like temperature, solvent, and catalyst loading.

Q. How should researchers address contradictions in spectral data interpretation?

For example, unexpected splitting in NMR signals could indicate tautomerism or impurities. Strategies include:

- Variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism).

- HSQC/HMBC experiments to confirm connectivity in complex derivatives .

- Single-crystal XRD to resolve ambiguities in regiochemistry or stereochemistry .

Q. What experimental design considerations are critical for pharmacological studies of derivatives?

- Target selection : Prioritize derivatives with electron-withdrawing groups (e.g., CN, NO₂) for enhanced bioactivity .

- In vitro assays : Use standardized protocols (e.g., MTT assay for cytotoxicity, agar diffusion for antimicrobial activity) with positive controls (e.g., doxorubicin for antitumor studies).

- Docking studies : Molecular docking against targets like DHFR or topoisomerase II can rationalize observed activities .

Q. What mechanistic insights explain side reactions during derivatization?

Side products like bis-dihydropyrimidines may form via competing pathways:

- Michael addition : Malononitrile intermediates can undergo unintended cyclization under prolonged heating .

- Solvent-free conditions : Microwave-assisted reactions minimize side reactions by reducing reaction time and thermal degradation . Monitoring via TLC or HPLC at intermediate stages helps identify and mitigate byproduct formation .

Methodological Tables

Table 1: Key Spectral Data for this compound Derivatives

| Derivative | NMR (δ, ppm) | NMR (δ, ppm) | FTIR (cm⁻¹) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-Carbonitrile core | 5.6 (s, 1H), 13.55 (s, NH) | 115.55 (CN), 166.19 (C=O) | 2212 (CN), 1650 (C=O) | 97.5 | |

| Methylthio derivative | 3.27 (s, CH₃O), 2.53 (d, CH₂) | 58.36 (CH₃O), 174.50 (C-S) | 2210 (CN), 1666 (C=N) | 43 |

Table 2: Biological Activity of Selected Derivatives

| Derivative | Bioassay Model | IC₅₀/Inhibition Zone | Key Structural Feature | Reference |

|---|---|---|---|---|

| Pyrazole-fused analog | MCF-7 (Breast Cancer) | 12.5 µM | Thiophenyl substituent | |

| Chlorophenyl derivative | S. aureus | 18 mm (zone) | 4-Chlorophenyl group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。